3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is an organic compound with the molecular formula C16H17N3OS and a molecular weight of 299.397 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiosemicarbazone derivatives.
Substitution: Alkylated thiosemicarbazone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties .
Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that thiosemicarbazone derivatives, including this compound, have potential anticancer properties. They can inhibit the growth of cancer cells by interfering with cellular processes .
Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with metal ions, forming stable complexes. These complexes can interfere with various biological pathways, such as enzyme inhibition and DNA synthesis . The compound’s ability to chelate metal ions is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde thiosemicarbazone
Comparison: Compared to its analogs, 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone exhibits unique properties due to the presence of the 3-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .
Eigenschaften
CAS-Nummer |
767335-36-4 |
---|---|
Molekularformel |
C16H17N3OS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-12-5-3-7-14(9-12)18-16(21)19-17-11-13-6-4-8-15(10-13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
InChI-Schlüssel |
LYLWXHDRPFKDOH-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.